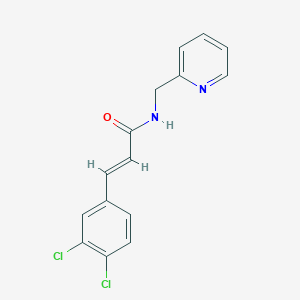![molecular formula C10H14BrNO2S2 B5714683 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine, also known as L-163,491, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a role in various physiological processes, including pain perception, stress response, and mood regulation. L-163,491 has been extensively studied for its potential therapeutic applications in various diseases, such as depression, anxiety, and substance abuse.
作用機序
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine acts as a competitive antagonist of the NK1 receptor, which is involved in the regulation of various physiological processes, including pain perception, stress response, and mood regulation. The NK1 receptor is widely distributed in the central nervous system, particularly in the amygdala, hippocampus, and hypothalamus. By blocking the activation of the NK1 receptor, 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine modulates the activity of various neurotransmitter systems, such as serotonin, dopamine, and noradrenaline, which are implicated in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine has been shown to modulate the activity of various neurotransmitter systems, such as serotonin, dopamine, and noradrenaline, which are implicated in the regulation of mood and behavior. By blocking the activation of the NK1 receptor, 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine reduces anxiety-like behaviors, stress-induced corticosterone release, and drug-seeking behavior in animal models. Moreover, 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine enhances the antidepressant-like effects of SSRIs in rodent models of depression.
実験室実験の利点と制限
One of the advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine in lab experiments is its high potency and selectivity for the NK1 receptor, which allows for precise modulation of the activity of this receptor. Moreover, 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine has been extensively studied in preclinical models, which provides a solid foundation for further investigation of its therapeutic potential. However, one of the limitations of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine in lab experiments is its relatively low solubility in water, which may limit its bioavailability and require the use of organic solvents.
将来の方向性
There are several future directions for the research on 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine. One potential avenue is to investigate its therapeutic potential in various neuropsychiatric disorders, such as depression, anxiety, and substance abuse. Moreover, further investigation is needed to elucidate the underlying mechanisms of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine, particularly its effects on neurotransmitter systems and neural circuits involved in mood regulation and behavior. Additionally, the development of more potent and selective NK1 receptor antagonists may provide new opportunities for the treatment of neuropsychiatric disorders.
合成法
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine involves several steps, starting from the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form 5-bromo-2-thiophenyl chloride. The latter is then reacted with sodium sulfite to form 5-bromo-2-thienylsulfonate, which is subsequently coupled with 4-methylpiperidine in the presence of a palladium catalyst to yield 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine.
科学的研究の応用
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various diseases, such as depression, anxiety, and substance abuse. Several preclinical studies have demonstrated the efficacy of 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine in reducing anxiety-like behaviors, stress-induced corticosterone release, and drug-seeking behavior in animal models. Moreover, 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine has been shown to enhance the antidepressant-like effects of selective serotonin reuptake inhibitors (SSRIs) in rodent models of depression.
特性
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEPIYWIJYHOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)

![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)
